4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one
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Overview
Description
4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one typically involves multi-step organic reactions. One common method involves the reaction of arynes with oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is advantageous as it does not require transition metals and can be scaled up efficiently.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced isoquinoline compounds.
Scientific Research Applications
4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar aromatic properties.
Quinoline: Structurally related but with different substitution patterns.
Benzimidazole: Another heterocyclic compound with potential biological activity.
Uniqueness
4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one is unique due to its specific substitution pattern and the presence of both hydrazinylidene and hydroxy groups. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-[(E)-(dimethylhydrazinylidene)methyl]-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-8-10-14(11-9-13)22-18(23)16-7-5-4-6-15(16)17(19(22)24)12-20-21(2)3/h4-12,24H,1-3H3/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAUKURSIRCIPD-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)/C=N/N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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